Cas no 113807-34-4 (Spiro[azuleno[4,5-b]furan-3(2H),8'-[7,10]methano[8H]benzo[6,7]cyclohepta[1,2-b]furan]-2,2'(3'H)-dione, 3a,3'a,4,4',5,5',6,6',7',8,9,9',9a,9b,10',10'b-hexadecahydro-6,6',8,9-tetrahydroxy-3',6,6',9,10'-pentamethyl-, (3'R,3aR,3'aR,6'R,9bR,10'bR)-rel-)
113807-34-4 structure
Product Name:Spiro[azuleno[4,5-b]furan-3(2H),8'-[7,10]methano[8H]benzo[6,7]cyclohepta[1,2-b]furan]-2,2'(3'H)-dione, 3a,3'a,4,4',5,5',6,6',7',8,9,9',9a,9b,10',10'b-hexadecahydro-6,6',8,9-tetrahydroxy-3',6,6',9,10'-pentamethyl-, (3'R,3aR,3'aR,6'R,9bR,10'bR)-rel-
CAS-Nr.:113807-34-4
MF:C30H40O8
MW:528.633810043335
CID:166378
PubChem ID:131752206
Update Time:2024-03-01
Spiro[azuleno[4,5-b]furan-3(2H),8'-[7,10]methano[8H]benzo[6,7]cyclohepta[1,2-b]furan]-2,2'(3'H)-dione, 3a,3'a,4,4',5,5',6,6',7',8,9,9',9a,9b,10',10'b-hexadecahydro-6,6',8,9-tetrahydroxy-3',6,6',9,10'-pentamethyl-, (3'R,3aR,3'aR,6'R,9bR,10'bR)-rel- Chemische und physikalische Eigenschaften
Namen und Kennungen
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- Spiro[azuleno[4,5-b]furan-3(2H),8'-[7,10]methano[8H]benzo[6,7]cyclohepta[1,2-b]furan]-2,2'(3'H)-dione,3a,3'a,4,4',5,5',6,6',7',8,9,9',9a,9b,10',10'b-hexadecahydro-6,6',8,9-tetrahydroxy-3',6,6',9,10'-pentamethyl-,(3'R,3aR,3'aR,6'R,9bR,10'bR)-rel-
- artenolide
- Spiro[azuleno[4,5-b]furan-3(2H),8'-[7,10]methano[8H]benzo[6,7]cyclohepta[1,2-b]furan]-2,2'(3'H)-dione,3a,3'a,4,4',5,5',6,6',7
- Spiro[azuleno[4,5-b]furan-3(2H),8'-[7,10]methano[8H]benzo[6,7]cyclohepta[1,2-b]furan]-2,2'(3'H)-dione,3a,3'a,4,4',5,5',6,6',7',8,9,9',9a,9b,10',10'b-hexadecahydro-6,6',8,9-tetrahydroxy-3',6,6',9,10'-p
- Spiro[azuleno[4,5-b]furan-3(2H),8'-[7,10]methano[8H]benzo[6,7]cyclohepta[1,2-b]furan]-2,2'(3'H)-dione,3a,3'a,4,4',5,5',6,6',7',8,9,9',9a,9b,10',10'b-hexadecahydro-6,6',8,9-tetrahydroxy-3',6,6',9,10'-pentamethyl-(9CI)
- Spiro[azuleno[4,5-b]furan-3(2H),8'-[7,10]methano[8H]benzo[6,7]cyclohepta[1,2-b]furan]-2,2'(3'H)-dione, 3a,3'a,4,4',5,5',6,6',7',8,9,9',9a,9b,10',10'b-hexadecahydro-6,6',8,9-tetrahydroxy-3',6,6',9,10'-pentamethyl-, (3'R,3aR,3'aR,6'R,9bR,10'bR)-rel-
- CHEBI:175952
- (3'S,3aS,6'S,7'S,9bS,10'S)-6,8,9,10'-tetrahydroxy-1',6,6',9,10'-pentamethylspiro[3a,4,5,8,9a,9b-hexahydroazuleno[4,5-b]uran-3,13'-4-oxatetracyclo[10.2.1.02,11.03,7]pentadec-2(11)-ene]-2,5'-dione
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- Inchi: 1S/C30H40O8/c1-13-14-6-8-28(4,35)19-17-11-26(2,21(19)22(14)37-24(13)32)12-30(17)15-7-9-27(3,34)16-10-18(31)29(5,36)20(16)23(15)38-25(30)33/h10,13-15,17-18,20,22-23,31,34-36H,6-9,11-12H2,1-5H3/t13-,14-,15+,17?,18?,20?,22-,23-,26?,27?,28-,29?,30?/m0/s1
- InChI-Schlüssel: INWDFSUZZFAFBJ-HXCFRXSLSA-N
- Lächelt: O1C(C2([C@@H]3CCC(C)(C4=CC(C(C)(C4[C@@H]13)O)O)O)CC1(C)C3[C@@H]4[C@H]([C@H](C)C(=O)O4)CC[C@@](C)(C=3C2C1)O)=O
Berechnete Eigenschaften
- Genaue Masse: 528.27231823g/mol
- Monoisotopenmasse: 528.27231823g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 4
- Anzahl der Akzeptoren für Wasserstoffbindungen: 8
- Schwere Atomanzahl: 38
- Anzahl drehbarer Bindungen: 0
- Komplexität: 1220
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 6
- Undefined Atom Stereocenter Count: 7
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topologische Polaroberfläche: 134Ų
Spiro[azuleno[4,5-b]furan-3(2H),8'-[7,10]methano[8H]benzo[6,7]cyclohepta[1,2-b]furan]-2,2'(3'H)-dione, 3a,3'a,4,4',5,5',6,6',7',8,9,9',9a,9b,10',10'b-hexadecahydro-6,6',8,9-tetrahydroxy-3',6,6',9,10'-pentamethyl-, (3'R,3aR,3'aR,6'R,9bR,10'bR)-rel- Verwandte Literatur
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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4. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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